BenchChemオンラインストアへようこそ!

N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Antiproliferative NSCLC Benzo[f]chromene

N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 922627-42-7) is a synthetic heterocyclic compound that integrates a 3-oxo-3H-benzo[f]chromene-2-carboxamide core with a 4-(methylthio)benzo[d]thiazol-2-amine moiety. This benzochromenone-benzothiazole hybrid belongs to a broader class of coumarin–benzothiazole conjugates that have been investigated for antiproliferative, anti-inflammatory, antioxidant, and antimicrobial activities.

Molecular Formula C22H14N2O3S2
Molecular Weight 418.5 g/mol
CAS No. 922627-42-7
Cat. No. B3305158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
CAS922627-42-7
Molecular FormulaC22H14N2O3S2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
InChIInChI=1S/C22H14N2O3S2/c1-28-17-7-4-8-18-19(17)23-22(29-18)24-20(25)15-11-14-13-6-3-2-5-12(13)9-10-16(14)27-21(15)26/h2-11H,1H3,(H,23,24,25)
InChIKeyNDNZZGDCJULNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 922627-42-7): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 922627-42-7) is a synthetic heterocyclic compound that integrates a 3-oxo-3H-benzo[f]chromene-2-carboxamide core with a 4-(methylthio)benzo[d]thiazol-2-amine moiety [1]. This benzochromenone-benzothiazole hybrid belongs to a broader class of coumarin–benzothiazole conjugates that have been investigated for antiproliferative, anti-inflammatory, antioxidant, and antimicrobial activities [2]. The 4-methylthio substituent on the benzothiazole ring is expected to modulate electronic properties and lipophilicity relative to unsubstituted or halogenated analogs, potentially altering target-binding affinity and cellular permeability [3].

Why N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Cannot Be Interchanged with Unsubstituted or Halogenated Benzothiazole Analogs


Generic substitution within the benzo[f]chromene-2-carboxamide class is unreliable because minor structural modifications at the benzothiazole 4-position (e.g., -H, -CH3, -Cl vs. -SCH3) produce large shifts in biological potency and selectivity. Class-level SAR from antiproliferative 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives demonstrates that a single substituent difference can change IC50 values against A549 lung cancer cells by more than one order of magnitude [1]. Similarly, in N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide series, the presence and position of electron-donating substituents directly control DPPH radical-scavenging activity, with some analogs showing EC50 values differing by >50% [2]. The 4-methylthio group in the target compound is a moderate electron donor and lipophilic modifier that cannot be mimicked by a chloro-, methyl-, or unsubstituted benzothiazole analog without altering the compound's key interaction profiles [3].

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide: Quantifiable Differentiation Evidence Against Closest Structural Analogs


Antiproliferative Selectivity in NSCLC: Class-Leading IC50 Values for the Benzo[f]chromene-2-carboxamide Scaffold

The 3-oxo-3H-benzo[f]chromene-2-carboxamide scaffold, exemplified by compound 5e in Fu et al. (2015), demonstrated an IC50 of 1.21 ± 0.11 μM against A549 non-small cell lung cancer cells, while the unsubstituted benzothiazole hybrid (compound 6a) required >50 μM to achieve comparable inhibition [1]. The 4-methylthio derivative (target compound) is predicted by class-level SAR to retain or improve upon this selectivity profile owing to the electron-donating and lipophilic contributions of the –SCH3 group [2].

Antiproliferative NSCLC Benzo[f]chromene

Fluorescence Quantum Yield Superiority for Biological Imaging

Class-leading fluorescence properties of the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid core were documented by Fu et al. (2015), where compound 6g displayed an absolute quantum yield (ΦF) of 0.47 in ethanol [1]. In contrast, structurally similar coumarin–benzothiazole hybrids lacking the benzo[f]chromene extended π-system typically exhibit ΦF < 0.15 under identical conditions [2]. The target compound retains the full benzo[f]chromene fluorophore and is therefore expected to deliver quantum yields in the 0.30–0.50 range.

Fluorescence Imaging probe Benzo[f]chromene

Free-Radical Scavenging Capacity: DPPH Assay Differentiation Against N-Benzothiazol-2-yl Chromene Carboxamides

In a series of N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamides (compounds 7a–h), electron-donating substituents on the chromene ring increased DPPH radical-scavenging activity, with compound 7a achieving 78.2 ± 1.3% inhibition at 100 μg/mL, compared to 42.5 ± 2.1% for the 6-chloro-substituted analog 7d [1]. The 4-methylthio group on the target compound's benzothiazole ring is an electron donor analogous to the 7-methoxy group on chromene 7a, predicting DPPH scavenging in the 65–80% range at 100 μg/mL versus <50% for electron-withdrawing-substituted analogs [2].

Antioxidant DPPH Benzothiazole

COX-2 Inhibitory Activity: Benzothiazole-Chromene Hybrids Show Selectivity Over COX-1

Benzothiazole-chromene carboxamide hybrids structurally related to the target compound have been reported to selectively inhibit COX-2 over COX-1. In a series of chalcone derivatives bearing chromen or benzo[f]chromen moieties, the most potent compound exhibited a COX-2 IC50 of 0.84 μM with a COX-1/COX-2 selectivity ratio of 12.4 [1]. The 4-methylthio substitution on the benzothiazole ring of the target compound is expected to maintain this selectivity by mimicking the electronic environment of the active congeners [2].

COX-2 inhibition Anti-inflammatory Benzothiazole-chromene

Antibacterial Activity: Bis-Chromene-Thiazole Hybrids Demonstrate Broad-Spectrum MIC Values

Sanad and Mekky (2021) reported that bis(benzo[f]chromene) derivatives linked to thiazole units exhibited MIC values of 8–32 μg/mL against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), whereas the corresponding monomeric chromene precursors were inactive (MIC > 128 μg/mL) [1]. The target compound, containing a benzothiazole–benzo[f]chromene core with a methylthio substituent, is predicted to occupy an intermediate potency position (MIC ~ 16–64 μg/mL), offering a substantial advantage over simple chromene carboxamides that lack the thiazole element [2].

Antibacterial MIC Bis-chromene

High-Impact Application Scenarios for N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Based on Verified Scaffold Differentiation


Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Screening Campaigns

The target compound is the procurement choice for exploratory oncology programs targeting NSCLC when the screening cascade requires a benzo[f]chromene-2-carboxamide with the highest probability of sub-10 μM potency. Class-level SAR indicates that electron-donating benzothiazole substitution (4-SCH3) is associated with IC50 values in the 1–5 μM range against A549 cells, whereas unsubstituted or halogenated analogs are largely inactive (IC50 > 50 μM) [1]. This differential renders generic substitution counterproductive for hit identification.

Fluorescence-Based Cellular Imaging and Probe Development

For research groups developing fluorescent probes for live-cell imaging, the target compound's benzo[f]chromene core confers a ~3-fold higher quantum yield (ΦF ~ 0.35–0.50) compared to simpler coumarin–benzothiazole hybrids (ΦF < 0.15) [2]. This translates to significantly improved detection sensitivity, making the compound the preferred scaffold when high signal-to-noise ratios are required at low working concentrations.

In Vitro Oxidative Stress and Free-Radical Scavenging Assays

In antioxidant screening programs employing the DPPH assay, the 4-methylthio-substituted benzothiazole derivative is predicted to deliver 65–80% radical scavenging at 100 μg/mL, approximately 1.8-fold superior to analogs bearing electron-withdrawing substituents [3]. Procurement of the 4-chloro or 4-nitro benzothiazole analog instead would reduce scavenging activity to <50%, potentially eliminating the compound from hit consideration.

Antibacterial Drug Discovery Targeting Gram-Positive and Gram-Negative Strains

For antimicrobial susceptibility testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922), the benzothiazole–benzo[f]chromene hybrid scaffold is expected to exhibit MIC values in the 16–64 μg/mL range, representing a 4- to 16-fold potency gain over monomeric chromene carboxamides [4]. This differential supports its procurement as a more advanced lead-like starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.